molecular formula C7H9NO3 B8608570 Methyl 2-isocyanato-4-pentenoate

Methyl 2-isocyanato-4-pentenoate

Cat. No.: B8608570
M. Wt: 155.15 g/mol
InChI Key: BIYPFLINERFAAZ-UHFFFAOYSA-N
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Description

Methyl 2-isocyanato-4-pentenoate (C₇H₉NO₃) is a multifunctional organic compound featuring a methyl ester, an isocyanate group (-NCO), and an unsaturated alkene moiety. This unique combination of reactive groups makes it valuable in synthetic chemistry, particularly for crosslinking polymers, forming urethane linkages, or participating in cycloaddition reactions. However, its moisture sensitivity and reactivity necessitate careful handling under anhydrous conditions.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 2-isocyanatopent-4-enoate

InChI

InChI=1S/C7H9NO3/c1-3-4-6(8-5-9)7(10)11-2/h3,6H,1,4H2,2H3

InChI Key

BIYPFLINERFAAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC=C)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of Methyl 2-isocyanato-4-pentenoate relative to compounds with overlapping functional groups or structural motifs, supported by data from diverse sources.

2.1. Functional Group Analysis
  • This compound: Combines a methyl ester (-COOCH₃), isocyanate (-NCO), and a conjugated alkene. The isocyanate group enables nucleophilic reactions (e.g., with amines), while the alkene allows for Diels-Alder or polymerization reactions.
  • Methyl salicylate (): Contains a methyl ester and phenolic -OH group. Lacking an isocyanate, it is chemically stable and used in fragrances or pharmaceuticals .
  • Methyl 2-(2-chloroacetamido)-4-methylpentanoate (): Features a methyl ester and chloroacetamide group. The chloro substituent enhances hydrolytic instability compared to unsubstituted esters .
2.2. Physical and Chemical Properties

The table below synthesizes inferred or literature-derived properties:

Compound Name Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Water Solubility Reactivity Notes
This compound 157.15 (calculated) Ester, isocyanate, alkene ~180–200* Low Moisture-sensitive; reacts with amines
Methyl salicylate 152.15 Ester, phenol 222 Slight Stable; hydrolyzes slowly in acidic conditions
Methyl 2-(2-chloroacetamido)-4-methylpentanoate 235.69 (calculated) Ester, chloroacetamide N/A Low Hydrolyzes under acidic/basic conditions
Sandaracopimaric acid methyl ester ~330–350 (estimated) Diterpene ester N/A Insoluble Thermally stable; used in resins

*Estimated based on methyl esters of similar chain lengths .

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